

Neuropeptide Y (13-36) human experimental controls and best practices

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Compound of Interest

Compound Name: Neuropeptide Y (13-36), human

Cat. No.: B612595

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Technical Support Center: Neuropeptide Y (13-36) Human

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuropeptide Y (13-36) human.

Frequently Asked Questions (FAQs)

Q1: What is Neuropeptide Y (13-36) human and what are its primary targets?

Neuropeptide Y (13-36) (NPY (13-36)) is a C-terminal fragment of the full-length 36-amino acid Neuropeptide Y.[1][2][3] It is known to be a selective agonist for the Neuropeptide Y receptor subtype 2 (Y2).[4] While its primary affinity is for the Y2 receptor, it can also interact with the Y5 receptor, though generally with lower affinity.[1] It has a significantly reduced affinity for the Y1 receptor.

Q2: How should I reconstitute and store lyophilized Neuropeptide Y (13-36) human?

For optimal stability, lyophilized NPY (13-36) should be stored at -20°C or colder. Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption, as the peptide is hygroscopic. To reconstitute, use a sterile, high-purity solvent such as sterile water or a buffer appropriate for your experiment. Gently vortex or sonicate to ensure

Troubleshooting & Optimization





complete dissolution. For long-term storage of the reconstituted peptide, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: My NPY (13-36) is not showing the expected biological activity. What are the possible causes?

Several factors could contribute to a lack of activity:

- Improper Storage and Handling: Repeated freeze-thaw cycles or improper storage can lead to peptide degradation.
- Incorrect Reconstitution: The peptide may not be fully solubilized. Ensure you are using a suitable solvent and concentration.
- Low Receptor Expression: The cell line or tissue used in your assay may not express the Y2 receptor at a sufficient level.
- Assay Sensitivity: Your experimental setup may not be sensitive enough to detect the activity
 of the peptide at the concentrations used.
- Peptide Quality: Verify the purity and integrity of your NPY (13-36) stock.

Q4: I am observing off-target effects in my experiment. How can I confirm the specificity of NPY (13-36) for the Y2 receptor?

To confirm Y2 receptor-mediated effects, consider the following controls:

- Use of Selective Antagonists: Pre-incubate your cells or tissues with a selective Y2 receptor antagonist. A reversal of the NPY (13-36)-induced effect would confirm Y2 receptor involvement.
- Control Cell Lines: Use a cell line that does not express the Y2 receptor as a negative control.
- Dose-Response Curve: Perform a dose-response experiment to determine the EC50 value.
 Off-target effects are more likely to occur at very high concentrations.



 Receptor Expression Profiling: Characterize the expression levels of different NPY receptor subtypes (Y1, Y2, Y4, Y5) in your experimental system using techniques like qPCR or Western blotting.

Troubleshooting Guides Problem: Inconsistent results between experiments.

- Possible Cause: Variability in peptide preparation.
 - Solution: Prepare a large stock solution of reconstituted NPY (13-36), create single-use aliquots, and store them at -80°C. This ensures that the same peptide stock is used across multiple experiments.
- Possible Cause: Cell passage number.
 - Solution: Use cells within a consistent and low passage number range for all experiments, as receptor expression levels can change with excessive passaging.
- Possible Cause: Variation in incubation times or temperatures.
 - Solution: Strictly adhere to the same incubation times and temperatures for all experimental steps.

Problem: High background signal in cell-based assays.

- Possible Cause: Serum components in the cell culture medium.
 - Solution: Serum-starve the cells for a few hours before the experiment to reduce basal signaling activity.
- Possible Cause: Contamination of reagents.
 - Solution: Use fresh, sterile reagents and filter-sterilize all buffers.

Quantitative Data

Table 1: Binding Affinities (Ki) of Neuropeptide Y (13-36) human for NPY Receptor Subtypes



Receptor Subtype	Cell Line/Tissue	Ki (nM)	Reference
Y1	SK-N-MC Cells	>1000	
Y1	Rat Cortex	>1000	•
Y2	SMS-KAN Cells	4.0 ± 0.9	•
Y2	Rat Hippocampus	4.2 ± 1.1	•
Y5	HEK-293 Cells	>300	•

Table 2: Functional Potency (EC50) of Neuropeptide Y (13-36) human

Assay	Cell Line	EC50 (nM)	Reference
Inhibition of Forskolin- stimulated cAMP production	HEK293 cells expressing rat Y5 receptor	~100	

Experimental ProtocolsProtocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of NPY (13-36) for the Y2 receptor.

Materials:

- Cell membranes from a cell line overexpressing the human Y2 receptor (e.g., HEK293 or CHO cells).
- Radiolabeled Y2-selective ligand (e.g., ¹²⁵I-PYY (3-36)).
- Unlabeled Neuropeptide Y (13-36) human.
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well filter plates.



Scintillation fluid and a scintillation counter.

Procedure:

- Prepare serial dilutions of unlabeled NPY (13-36) in binding buffer.
- In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and the serially diluted unlabeled NPY (13-36).
- For total binding wells, add only the radiolabeled ligand. For non-specific binding wells, add the radiolabeled ligand and a high concentration of unlabeled full-length NPY (e.g., 1 μM).
- Add the cell membrane preparation to each well to initiate the binding reaction.
- Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
- Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.
- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation fluid to each well.
- Measure the radioactivity using a scintillation counter.
- Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of NPY (13-36) to inhibit adenylyl cyclase activity via the Gicoupled Y2 receptor.

Materials:

- A cell line expressing the human Y2 receptor (e.g., CHO or HEK293 cells).
- Neuropeptide Y (13-36) human.
- Forskolin.



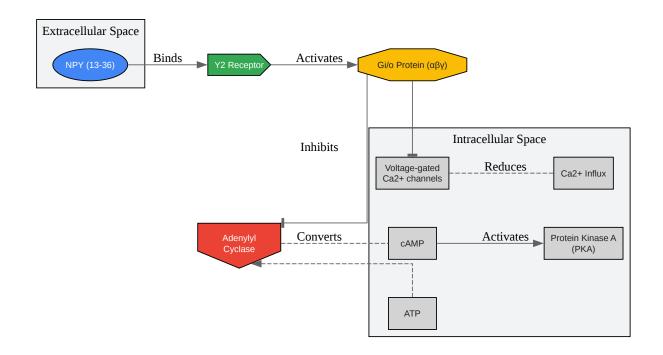
- cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
- Cell culture medium and serum-free medium.
- Phosphodiesterase inhibitor (e.g., IBMX).

Procedure:

- Seed the Y2 receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.
- On the day of the assay, replace the growth medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for 30 minutes at 37°C.
- Add varying concentrations of NPY (13-36) to the wells and incubate for 15 minutes at 37°C.
- Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells except the basal control and incubate for a further 15-30 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
- Plot the cAMP levels against the log concentration of NPY (13-36) to generate a doseresponse curve and determine the EC50 value.

Visualizations

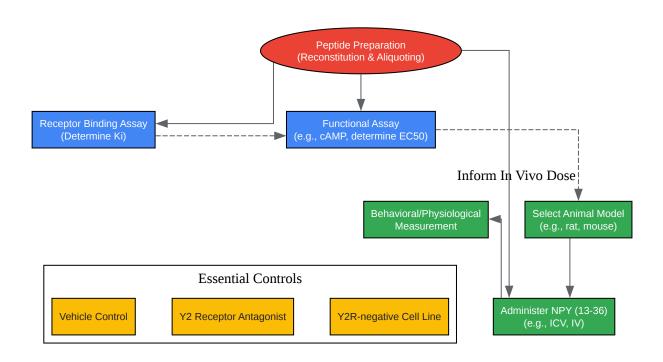




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Caption: Signaling pathway of Neuropeptide Y (13-36) via the Y2 receptor.





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Caption: General experimental workflow for studying Neuropeptide Y (13-36).

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